4-Hydroxybenzyl chloride
Overview
Description
4-Hydroxybenzyl chloride is a chemical compound that can be synthesized and utilized in various organic reactions. It is related to other compounds such as 4-hydroxybenzyl alcohol, which is a metabolite produced during the biosynthesis of thiamine in Escherichia coli and is derived from L-tyrosine . The compound is also structurally related to 4-hydroxybenzamides, which can be synthesized from 4-hydroxybenzoic acid .
Synthesis Analysis
The synthesis of derivatives related to 4-hydroxybenzyl chloride can be achieved through various methods. For instance, 4-hydroxybenzyl cyanide can be synthesized from 4-hydroxybenzeneacetamide using Bu2SnO as a catalyst in a dehydration reaction . Another related compound, 4-(4-hydroxybenzyl)-oxazolidin-2-one, can be synthesized from N-Boc-L-tyrosine in a high-yielding four-step process . Additionally, the synthesis of 4-hydroxybenzamides and their salts involves the preparation of 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid, with oxalyl chloride being a preferred reagent over thionyl chloride to avoid sulfur-containing impurities .
Molecular Structure Analysis
The molecular structure of compounds related to 4-hydroxybenzyl chloride can be characterized using various spectroscopic techniques. For example, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques . Density functional theory (DFT) calculations can also be used to predict and confirm the molecular structure, as demonstrated in the analysis of the sulfonamide compound .
Chemical Reactions Analysis
4-Hydroxybenzyl chloride can participate in a range of chemical reactions. It is structurally similar to 4-methoxybenzyl chloride, which can be used to protect phenolic groups in organic synthesis . The protection and deprotection of hydroxyl groups are crucial steps in the synthesis of complex molecules, such as oligoribonucleotides and α-fucosyl glycosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxybenzyl chloride and its derivatives can be influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of a hydroxyl group can affect the acidity and reactivity of the benzyl chloride. The synthesis methods and conditions, such as solvent-free conditions, can also impact the yield and purity of the synthesized compounds .
Safety And Hazards
When handling 4-Hydroxybenzyl chloride, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should also be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Future Directions
properties
IUPAC Name |
4-(chloromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIMHHUMYMHNID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074843 | |
Record name | 4-(Chloromethyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzyl chloride | |
CAS RN |
35421-08-0 | |
Record name | 4-(Chloromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35421-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Chloro-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035421080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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